Scoparinol

Descripción general

Descripción

Molecular Structure Analysis

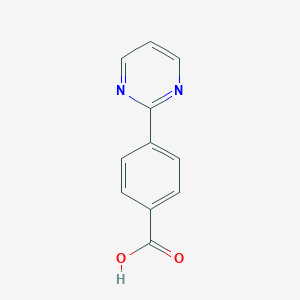

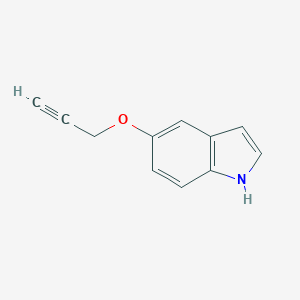

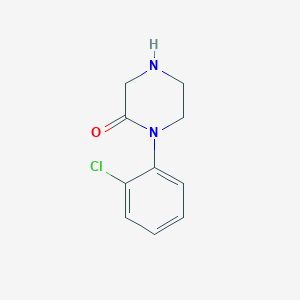

Scoparinol has a molecular formula of C27H38O4 . It contains a total of 71 bonds, including 33 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ester, 2 hydroxyl groups, and 2 primary alcohols .Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Properties

Scoparinol, derived from Scoparia dulcis, has been identified to possess significant analgesic and anti-inflammatory properties. Research has shown its substantial effect in animal studies, indicating a potential for therapeutic applications in pain management and inflammation control. Interestingly, scoparinol also demonstrated sedative properties, enhancing the effects of pentobarbital on sleep onset and duration. Moreover, its significant diuretic action was noted, suggesting a multifaceted pharmacological profile (Ahmed et al., 2001).

Enhancement of Scopolamine Production

Scopolamine, a tropane alkaloid with anticholinergic activity, is of high medical significance. Studies have explored the application of metabolic engineering techniques to boost the production of scopolamine, focusing particularly on enhancing the biosynthesis of this alkaloid in plant species that naturally produce tropane alkaloids. This advancement in biotechnological methods offers potential for more efficient and controlled production of scopolamine for medical use (Palazón et al., 2008).

Antitumor Activity Against Prostate Cancer

Scoparone has exhibited notable antitumor activity against DU145 prostate cancer cells. This effect is primarily mediated through the inhibition of STAT3 activity, a transcription factor associated with the growth and survival of many human tumors. Scoparone's ability to inhibit cell proliferation, cell cycle arrest, and suppress transcriptional activity of STAT3, highlights its potential as a therapeutic agent in the treatment of prostate cancer (Kim et al., 2013).

Therapeutic Application in Liver Diseases

Scoparone has been recognized for its wide spectrum of pharmacological activities, especially in liver protection and anti-inflammatory responses. It exhibits anti-inflammatory, antioxidant, anti-apoptotic, anti-fibrotic, and hypolipidemic properties, making it a promising candidate for the treatment of various liver diseases. Its pharmacokinetic properties and the ability to interact with other active ingredients in traditional Chinese medicine formulas add to its therapeutic potential (Hui et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

[(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4/c1-19(13-16-28)11-12-22-20(2)17-23(31-25(30)21-9-6-5-7-10-21)24-26(3,18-29)14-8-15-27(22,24)4/h5-7,9-10,13,22-24,28-29H,2,8,11-12,14-18H2,1,3-4H3/b19-13+/t22-,23+,24-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSYIFPPMZUQAN-IZCLTQQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C(=C)CC(C2C1(CCCC2(C)CO)C)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CC[C@H]1C(=C)C[C@H]([C@@H]2[C@@]1(CCC[C@@]2(C)CO)C)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scoparinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary pharmacological activities of Scoparinol observed in preclinical studies?

A1: Preclinical studies on Scoparinol, a diterpene found in Scoparia dulcis, have revealed promising analgesic and anti-inflammatory properties. Research indicates that Scoparinol exhibits significant analgesic effects [], suggesting its potential for pain management. Additionally, the compound demonstrates notable anti-inflammatory activity [], pointing to its possible therapeutic use in conditions characterized by inflammation. Furthermore, Scoparinol exhibits a significant diuretic effect, as evidenced by increased urine volume following its administration [].

Q2: What is known about the mechanism of action of Scoparinol?

A2: While the research highlights Scoparinol's analgesic, anti-inflammatory, and diuretic properties, the precise mechanisms of action underlying these effects remain to be fully elucidated []. Further investigation is crucial to unravel the specific molecular targets and pathways through which Scoparinol exerts its pharmacological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)

![(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B174528.png)